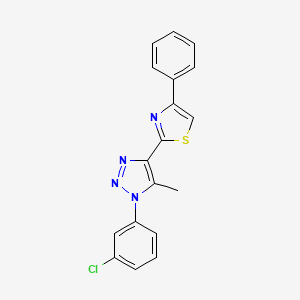

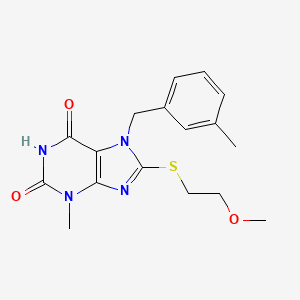

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole” belongs to a class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are used in a wide range of applications, including as pharmaceuticals and agrochemicals .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar triazole compounds are often synthesized through a process known as the Huisgen cycloaddition or 'click chemistry’ . This process involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .

Molecular Structure Analysis

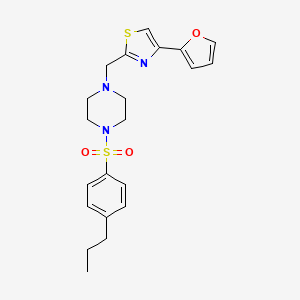

The molecular structure of this compound would likely include a five-membered triazole ring attached to a phenyl ring and a thiazole ring. The exact structure would depend on the positions of the various substituents on these rings .

Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-arylation reactions . The specific reactions that this compound would undergo would depend on the nature of its substituents and the conditions of the reaction.

Scientific Research Applications

Chemical Interactions and Synthesis

- The compound has been involved in studies exploring π-hole tetrel bonding interactions, important in molecular assembly. In a study, similar triazole derivatives demonstrated self-assembling behaviors via O⋯π-hole tetrel bonding interactions, analyzed through Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations (Ahmed et al., 2020).

Bioactivity and Antimicrobial Properties

- Triazole derivatives, similar to the compound , have shown bioactivity. For instance, some derivatives were synthesized and demonstrated inhibitory effects against lipase and α-glucosidase, potentially indicating their metabolic or therapeutic roles (Bekircan et al., 2015).

- Another study synthesized a compound with a similar structure which exhibited strong fungicidal activity, also suggesting some plant growth-regulating activity (Jian, 2003).

- Novel 1-phenyl-4-((4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1H-1,2,3-triazole derivatives were synthesized and exhibited antimicrobial activity against various bacterial and fungal species (Kumar et al., 2017).

Structural and Crystallographic Analysis

- Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, closely related to the compound , have been synthesized and their structure determined by single-crystal diffraction, revealing the molecular conformation and planarity of the molecules (Kariuki et al., 2021).

- The compound bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, closely related to the query compound, was synthesized and its structure analyzed by X-ray diffraction crystallography. The molecular conformation and packing were stabilized by specific intermolecular interactions (Dong & Huo, 2009).

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4S/c1-12-17(21-22-23(12)15-9-5-8-14(19)10-15)18-20-16(11-24-18)13-6-3-2-4-7-13/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXKUKJMKRIGOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2419505.png)

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2419510.png)

![1-[(2-Chlorophenyl)methyl]-2-(4-methoxyphenyl)benzimidazole](/img/structure/B2419519.png)

![[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2419520.png)

![Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2419524.png)